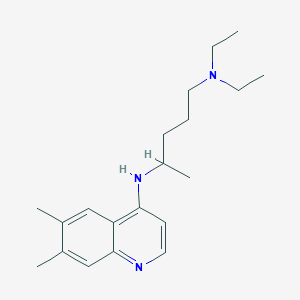
N~4~-(6,7-Dimethylquinolin-4-yl)-N~1~,N~1~-diethylpentane-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6,7-dimethylquinolin-4-yl)-n,n-diethyl-pentane-1,4-diamine is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-dimethylquinolin-4-yl)-n,n-diethyl-pentane-1,4-diamine typically involves multi-step organic reactions. One common method includes the alkylation of 6,7-dimethylquinoline with diethylamine in the presence of a suitable base. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or ethanol. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality N-(6,7-dimethylquinolin-4-yl)-n,n-diethyl-pentane-1,4-diamine.
Chemical Reactions Analysis
Types of Reactions
N-(6,7-dimethylquinolin-4-yl)-n,n-diethyl-pentane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamine group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(6,7-dimethylquinolin-4-yl)-n,n-diethyl-pentane-1,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating diseases such as malaria and cancer.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(6,7-dimethylquinolin-4-yl)-n,n-diethyl-pentane-1,4-diamine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of N-(6,7-dimethylquinolin-4-yl)-n,n-diethyl-pentane-1,4-diamine, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinacrine: Another quinoline derivative used as an antiprotozoal agent.
Uniqueness
N-(6,7-dimethylquinolin-4-yl)-n,n-diethyl-pentane-1,4-diamine stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its diethylamine group enhances its solubility and bioavailability, making it a promising candidate for various applications.
Properties
CAS No. |
85438-23-9 |
|---|---|
Molecular Formula |
C20H31N3 |
Molecular Weight |
313.5 g/mol |
IUPAC Name |
4-N-(6,7-dimethylquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine |
InChI |
InChI=1S/C20H31N3/c1-6-23(7-2)12-8-9-17(5)22-19-10-11-21-20-14-16(4)15(3)13-18(19)20/h10-11,13-14,17H,6-9,12H2,1-5H3,(H,21,22) |
InChI Key |
UYDGSKITKHBLJO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C=C(C(=CC2=NC=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















